REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C1(B(O)O)C=CC=CC=1.B(O)(O)O.[NH2:25][CH2:26][CH:27]([OH:29])[CH3:28]>O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH:25][CH2:26][CH:27]([OH:29])[CH3:28])=[O:11])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
908 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the resulting mixture had been heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
CUSTOM
|
Details
|
was removed in a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
water removal
|
Type
|
TEMPERATURE
|
Details
|
of refluxing
|
Type
|
CUSTOM
|
Details
|
Water coproduct removed in the Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture had been cooled to 60-70° C.
|
Type
|
ADDITION
|
Details
|
5 wt % aqueous sodium bicarbonate (2 L) was added slowly while the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 60-70° C
|
Type
|
ADDITION
|
Details
|
Water (10 mL) was then added slowly while the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at ≧50° C
|
Type
|
CUSTOM
|
Details
|
The diluted reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 30° C.
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried for 48 hours at 50° C.
|
Duration
|
48 h
|
Reaction Time |
10 (± 2) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)NCC(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |